d-Myo-inositol 4-monophosphate ammonium salt
Overview
Description
d-Myo-inositol 4-monophosphate ammonium salt: is a chemical compound with the molecular formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a crucial role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of d-Myo-inositol 4-monophosphate ammonium salt typically involves the phosphorylation of myo-inositol. This can be achieved through enzymatic or chemical methods. Enzymatic phosphorylation often uses inositol kinases, while chemical phosphorylation may involve the use of phosphorylating agents like phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: : Industrial production of this compound is less common due to its specialized use in research. large-scale synthesis can be achieved through optimized chemical phosphorylation processes, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : d-Myo-inositol 4-monophosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different inositol phosphates.
Reduction: Reduction reactions are less common but can be used to modify the phosphate group.
Substitution: Substitution reactions can occur at the phosphate group, leading to the formation of different derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .
Major Products Formed: : Major products from these reactions include various inositol phosphates and their derivatives, which are used in further biochemical studies .
Scientific Research Applications
Chemistry: : In chemistry, d-Myo-inositol 4-monophosphate ammonium salt is used as a precursor for synthesizing other inositol phosphates and derivatives. It is also used in studying phosphorylation mechanisms and pathways .
Biology: : In biological research, this compound is crucial for studying cellular signaling pathways, particularly those involving inositol phosphates. It helps in understanding the role of inositol phosphates in cellular processes like cell growth, differentiation, and apoptosis .
Medicine: : In medical research, this compound is used to study diseases related to cellular signaling dysregulation, such as cancer and metabolic disorders. It also aids in the development of therapeutic agents targeting these pathways .
Industry: : Although its industrial applications are limited, this compound is used in the production of biochemical reagents and kits for research purposes .
Mechanism of Action
Molecular Targets and Pathways: : d-Myo-inositol 4-monophosphate ammonium salt exerts its effects by participating in the inositol phosphate signaling pathway. It acts as a precursor for other inositol phosphates, which are involved in various cellular processes. The compound binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions and subsequent activation of downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other inositol phosphates such as d-Myo-inositol 1-monophosphate, d-Myo-inositol 1,4,5-trisphosphate, and d-Myo-inositol 1,3,4,5-tetrakisphosphate .
Uniqueness: : d-Myo-inositol 4-monophosphate ammonium salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This unique structure allows it to participate in distinct signaling pathways compared to other inositol phosphates .
Properties
IUPAC Name |
azanium;[(2S,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.H3N/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);1H3/t1?,2-,3-,4-,5+,6?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBBOONLXQKLK-GEXMZCQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@H](C1O)O)O)OP(=O)(O)[O-])O)O.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.